molecular formula C11H14F2N2O5 B14225449 5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 561320-48-7

5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B14225449
CAS No.: 561320-48-7
M. Wt: 292.24 g/mol
InChI Key: DJCMHRMTKYUCCJ-LKEWCRSYSA-N
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Description

5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties. The compound’s unique structure, which includes a difluoroethyl group and a modified sugar moiety, contributes to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as uracil and 2,2-difluoroethanol.

    Glycosylation: The key step involves the glycosylation of uracil with a protected sugar derivative. This step is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, solvent, and catalyst concentrations to maximize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can inhibit DNA and RNA synthesis. This inhibition occurs through:

    Molecular Targets: The compound targets viral polymerases and reverse transcriptases.

    Pathways Involved: It interferes with the elongation of nucleic acid chains, leading to the termination of viral replication.

Comparison with Similar Compounds

5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: can be compared with other nucleoside analogs such as:

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

    Lamivudine: Another antiretroviral drug used in the treatment of HIV and hepatitis B.

    Gemcitabine: A chemotherapy agent used to treat various cancers.

Uniqueness

The uniqueness of This compound lies in its difluoroethyl group, which enhances its stability and biological activity compared to other nucleoside analogs.

Properties

CAS No.

561320-48-7

Molecular Formula

C11H14F2N2O5

Molecular Weight

292.24 g/mol

IUPAC Name

5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H14F2N2O5/c12-8(13)1-5-3-15(11(19)14-10(5)18)9-2-6(17)7(4-16)20-9/h3,6-9,16-17H,1-2,4H2,(H,14,18,19)/t6-,7+,9+/m0/s1

InChI Key

DJCMHRMTKYUCCJ-LKEWCRSYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CC(F)F)CO)O

Origin of Product

United States

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